molecular formula C10H12N2O5 B8513352 N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide CAS No. 54030-11-4

N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide

Cat. No. B8513352
CAS RN: 54030-11-4
M. Wt: 240.21 g/mol
InChI Key: ATKBHUIDFFKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54030-11-4

Product Name

N-[4-(Methoxymethoxy)-2-nitrophenyl]acetamide

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

N-[4-(methoxymethoxy)-2-nitrophenyl]acetamide

InChI

InChI=1S/C10H12N2O5/c1-7(13)11-9-4-3-8(17-6-16-2)5-10(9)12(14)15/h3-5H,6H2,1-2H3,(H,11,13)

InChI Key

ATKBHUIDFFKQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCOC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.9 G. of 1-acetamido-4-hydroxy-2-nitrobenzene, and 10 g. anhydrous potassium carbonate were stirred at room temperature in 75 ml. acetone and treated with 5 ml. chloromethyl methyl ether over 10 minutes. After a further 10 minutes, the mixture was filtered, evaporated to dryness, and the product filtered through silica gel eluting with 1% methanol to afford 1-acetamido-4-methoxymethoxy-2-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.